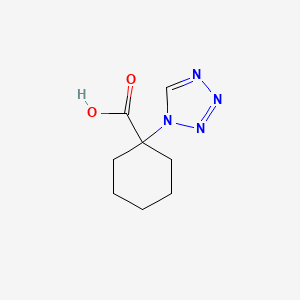
1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid
描述
1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid is a versatile chemical compound with the molecular formula C8H12N4O2 and a molecular weight of 196.21 g/mol . This compound is characterized by the presence of a tetrazole ring attached to a cyclohexane carboxylic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
作用机制
Target of Action
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . They are used as isosteric substituents of various functional groups in the development of biologically active substances .
Mode of Action
Tetrazoles, in general, are known to interact with their targets by mimicking the carboxylic acid functional group . This allows them to bind to the same receptors and exert similar biological effects as the corresponding carboxylic acids .
Biochemical Pathways
Given that tetrazoles are often used as replacements for carboxylic acids, it can be inferred that they may affect similar biochemical pathways as the corresponding carboxylic acids .
Pharmacokinetics
Tetrazoles are known to be resistant to biological degradation, which suggests they may have favorable pharmacokinetic properties .
Result of Action
Tetrazoles are known to exhibit potential biological activity due to their ability to mimic the carboxylic acid functional group .
Action Environment
Given that tetrazoles are resistant to biological degradation, it can be inferred that they may be stable under a variety of environmental conditions .
生化分析
Biochemical Properties
1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid plays a significant role in biochemical reactions, primarily due to its stability and resistance to metabolic degradation . It interacts with various enzymes and proteins, often mimicking the behavior of carboxylic acids. For instance, it can bind to enzyme active sites, inhibiting or modifying their activity. This compound has been shown to interact with transferase enzymes, forming activated species that undergo conjugation transformations . These interactions are crucial for its application in drug design and development.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can act as a biomimic of carboxylic acids, thereby affecting the activity of various signaling molecules and transcription factors . Studies have shown that it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding its mechanism of action and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, which allows it to maintain its activity over extended periods . It can undergo degradation under certain conditions, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that it can have sustained effects on cellular processes, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization It can affect metabolic flux and alter the levels of metabolites, thereby influencing overall cellular metabolism
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are critical for its bioavailability and effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles . This localization can affect its activity and function, influencing its interactions with biomolecules and its overall biochemical effects. Understanding its subcellular distribution is essential for optimizing its use in research and therapeutic applications.
准备方法
The synthesis of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with sodium azide and triethyl orthoformate under catalyzed conditions . The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the tetrazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and catalysts.
相似化合物的比较
1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
- 1-(1H-Tetrazol-1-yl)cyclopentanecarboxylic acid
- 1-(1H-Tetrazol-1-yl)cycloheptanecarboxylic acid
- 1-(1H-Tetrazol-1-yl)cyclooctanecarboxylic acid
These compounds share the tetrazole ring structure but differ in the size of the cycloalkane ring. The unique combination of the tetrazole ring with the cyclohexane carboxylic acid moiety in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
1-(tetrazol-1-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c13-7(14)8(4-2-1-3-5-8)12-6-9-10-11-12/h6H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMRVJLGPHYGDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206122-86-2 | |
| Record name | 1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


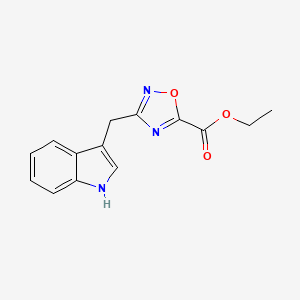
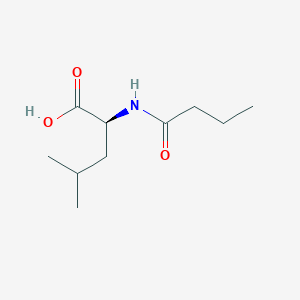
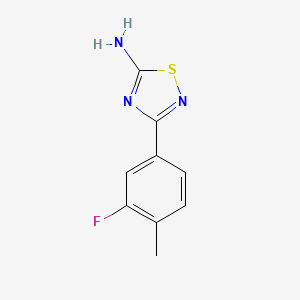
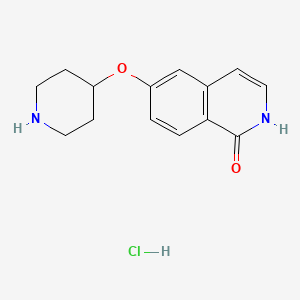


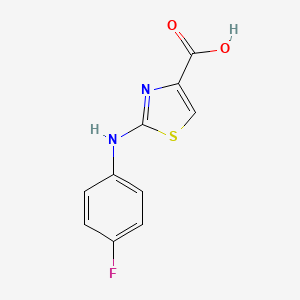
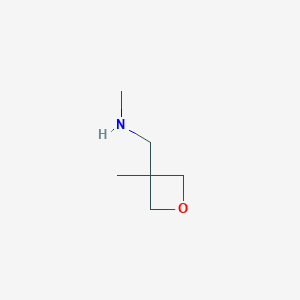

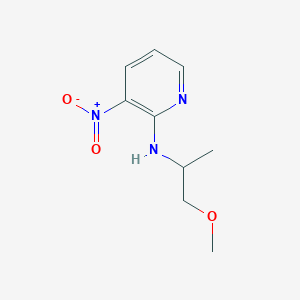
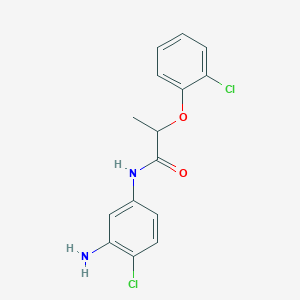
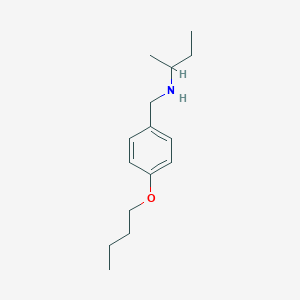
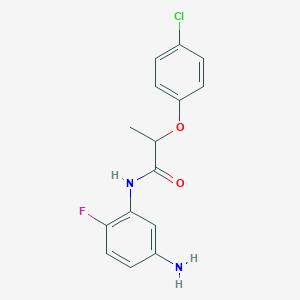
![N-[4-(Isopentyloxy)benzyl]-2-butanamine](/img/structure/B1388371.png)
